N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands
2-Aminopyrimidines, including compounds related to N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, have been studied for their potential as ligands of the histamine H4 receptor (H4R). Optimization of these compounds has shown potential in vitro and in vivo activities, suggesting applications in anti-inflammatory and pain management therapies (Altenbach et al., 2008).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has identified compounds with a core structure similar to this compound as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential in the development of new anticancer agents (Gangjee et al., 2008).
Herbicide Metabolism and Toxicity Studies
Compounds structurally related to this compound have been analyzed for their metabolism in human and rat liver microsomes, contributing to the understanding of the metabolic pathways and potential toxicological implications of chloroacetamide herbicides (Coleman et al., 2000).
Enzymatic Synthesis and Medicinal Chemistry
Studies on compounds with the pyrimidine structure focus on enzymatic reactions for synthesizing intermediates useful in medicinal chemistry, such as the chemoselective acetylation of aminophenols. This research is instrumental in developing synthetic pathways for drug intermediates (Magadum & Yadav, 2018).
Antimicrobial Activity
Synthesized derivatives of pyrimidine-triazole, which share core similarities with this compound, have been evaluated for their antimicrobial properties. These studies aim to identify new agents capable of combating bacterial and fungal infections, contributing to the development of novel antimicrobial drugs (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-5-14-6-8-15(9-7-14)19-16(21)11-20-12-18-10-13(2)17(20)22/h6-10,12H,3-5,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWAKWMYBXCKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.